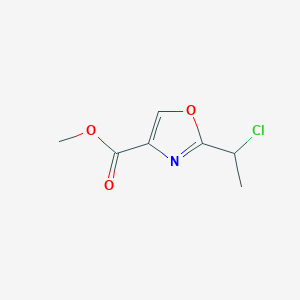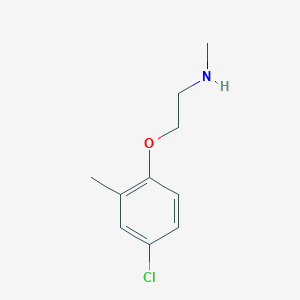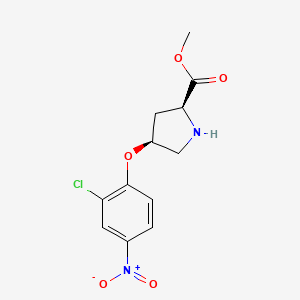
Methyl 2-(1-chloroethyl)-1,3-oxazole-4-carboxylate
Übersicht
Beschreibung
“Methyl 2-(1-chloroethyl)-1,3-oxazole-4-carboxylate” is a chemical compound. However, there is limited information available about this specific compound. A similar compound, “2-(1-chloroethyl)-5-methyl-1,3-oxazole”, has been identified1. This compound has a molecular weight of 145.59 and its IUPAC name is 2-(1-chloroethyl)-5-methyl-1,3-oxazole1.
Synthesis Analysis
The synthesis of similar compounds such as “1-Chloroethyl chloroformate” has been reported2. The synthesis involves the reaction of acetaldehyde with thiophosgene in the presence of a phase transfer catalyst3. However, the specific synthesis process for “Methyl 2-(1-chloroethyl)-1,3-oxazole-4-carboxylate” is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods4. However, the specific molecular structure analysis for “Methyl 2-(1-chloroethyl)-1,3-oxazole-4-carboxylate” is not readily available in the literature.
Chemical Reactions Analysis
Chemical reactions involving similar compounds such as “1-Chloroethyl chloroformate” have been reported3. These compounds react readily with tertiary amines, giving the dialkylamine hydrochloride after hydrolysis of the initial product with water3. However, the specific chemical reactions involving “Methyl 2-(1-chloroethyl)-1,3-oxazole-4-carboxylate” are not readily available in the literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, and stability. For a similar compound “2-(1-chloroethyl)-5-methyl-1,3-oxazole”, it has a molecular weight of 145.591. However, the specific physical and chemical properties for “Methyl 2-(1-chloroethyl)-1,3-oxazole-4-carboxylate” are not readily available in the literature.Wissenschaftliche Forschungsanwendungen
Use in Pharmaceutical Field
Methods of Application : The specific method of application isn’t mentioned in the source, but it generally involves using the compound as a solvent or reagent in the synthesis process .
Results or Outcomes : The use of this compound in the synthesis process can help overcome solubility, bioavailability, permeation, polymorphism, and stability concerns associated with solid-state pharmaceuticals .
Use in Chemical Synthesis
Methods of Application : The compound is used as a reagent in the preparation of the new reagent 1-chloroethyl chlorothionoformate .
Results or Outcomes : The results or outcomes of this application aren’t specified in the source .
Safety And Hazards
The safety and hazards of a compound refer to its potential risks to human health and the environment. For similar compounds like “1-Chloroethyl chloroformate”, they are listed as extremely hazardous substances56. However, the specific safety and hazards for “Methyl 2-(1-chloroethyl)-1,3-oxazole-4-carboxylate” are not readily available in the literature.
Zukünftige Richtungen
The future directions for a compound refer to potential applications or areas of research. However, the specific future directions for “Methyl 2-(1-chloroethyl)-1,3-oxazole-4-carboxylate” are not readily available in the literature. Further research and studies are needed to explore its potential applications and properties.
Eigenschaften
IUPAC Name |
methyl 2-(1-chloroethyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c1-4(8)6-9-5(3-12-6)7(10)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMAPYWURFOIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CO1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801192917 | |
| Record name | 4-Oxazolecarboxylic acid, 2-(1-chloroethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801192917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-chloroethyl)-1,3-oxazole-4-carboxylate | |
CAS RN |
2044871-06-7 | |
| Record name | 4-Oxazolecarboxylic acid, 2-(1-chloroethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2044871-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxazolecarboxylic acid, 2-(1-chloroethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801192917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B1450134.png)



![1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1450143.png)




![3-{[4-(Diethylamino)benzyl]amino}propanamide](/img/structure/B1450150.png)

![[(4-Bromo-3-fluorophenyl)methyl]dimethylamine](/img/structure/B1450152.png)

